2,2,3,3,3-pentafluoro-N-methoxy-N-methylpropanamide
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Overview
Description
2,2,3,3,3-pentafluoro-N-methoxy-N-methylpropanamide is a fluorinated organic compound with the molecular formula C5H6F5NO2 and a molecular weight of 207.1 g/mol . This compound is characterized by the presence of five fluorine atoms, a methoxy group, and a methyl group attached to a propanamide backbone .
Preparation Methods
The synthesis of 2,2,3,3,3-pentafluoro-N-methoxy-N-methylpropanamide typically involves the reaction of 2,2,3,3,3-pentafluoropropanol with methoxyamine and methyl iodide under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2,2,3,3,3-pentafluoro-N-methoxy-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,3,3,3-pentafluoro-N-methoxy-N-methylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism by which 2,2,3,3,3-pentafluoro-N-methoxy-N-methylpropanamide exerts its effects involves interactions with molecular targets, such as enzymes or receptors . The fluorine atoms enhance the compound’s binding affinity and specificity, leading to potent biological activity . The methoxy and methyl groups further modulate its chemical properties and interactions with target molecules .
Comparison with Similar Compounds
Compared to other fluorinated amides, 2,2,3,3,3-pentafluoro-N-methoxy-N-methylpropanamide is unique due to its specific substitution pattern and functional groups . Similar compounds include:
These compounds share the pentafluoropropyl moiety but differ in their additional functional groups, leading to variations in their chemical and biological properties .
Properties
CAS No. |
1240317-98-9 |
---|---|
Molecular Formula |
C5H6F5NO2 |
Molecular Weight |
207.1 |
Purity |
95 |
Origin of Product |
United States |
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